2-Bromo-6-(piperidine-1-carbonyl)pyridine
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-6-(piperidine-1-carbonyl)pyridine” are not detailed in the available literature, reactions of related compounds have been studied. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, a versatile reagent .Scientific Research Applications
Synthesis and Structural Characterization
The study of heterocyclic compounds, such as 2-Bromo-6-(piperidine-1-carbonyl)pyridine, often involves exploring their reactions with other chemical agents to form new compounds. For instance, reactions of bromoethoxypyridines with lithium piperidide in piperidine demonstrate how substituents are replaced by the piperidino group, offering insights into the synthesis of dipiperidinopyridines and their potential rearrangements (Plas, Hijwegen, & Hertog, 2010). Additionally, crystal structure and biological activity studies of related compounds showcase how structural characterizations provide a deeper understanding of their biological interactions and applications (Li et al., 2015).
Chemical Reactions and Catalysis
Investigations into the hydrogen-bonding patterns of enaminones related to this compound reveal intricate details about their molecular interactions and potential for forming centrosymmetric dimers, which can influence their reactivity and stability in various chemical contexts (Balderson, Fernandes, Michael, & Perry, 2007). Studies on the stereochemistry of nucleophilic displacements provide another layer of understanding regarding the compound's behavior in synthetic pathways, offering an improved approach to key precursors for pharmaceutical applications (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).
Potential in Medicinal Chemistry
The synthesis of new 3-pyridinecarboxylates demonstrates the role of this compound derivatives in developing compounds with potential vasodilation properties, highlighting its significance in medicinal chemistry and drug development (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been used in various chemical reactions, such as the suzuki–miyaura coupling
Mode of Action
Compounds with similar structures have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues, which share structural similarities with this compound, have been reported to exhibit significant activity against mdr-tb and xdr-tb . The specific pathways and downstream effects influenced by this compound require further investigation.
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mdr-tb and xdr-tb
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCPMSJSLVCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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